![molecular formula C7H14N2O4 B14435633 3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid CAS No. 77382-80-0](/img/structure/B14435633.png)
3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid typically involves the nitration of a precursor compound. One common method is the reaction of 3-hydroxybutanoic acid with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of nitration and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitroso compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanoic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Hydroxybutanoic acid: Similar structure but different functional groups, leading to distinct chemical properties.
3-Aminobutanoic acid: Contains an amino group instead of a nitroso group, resulting in different reactivity and applications.
Uniqueness
3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid is unique due to the presence of both hydroxy and nitroso functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
77382-80-0 |
|---|---|
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-hydroxy-4-[nitroso(propyl)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-2-3-9(8-13)5-6(10)4-7(11)12/h6,10H,2-5H2,1H3,(H,11,12) |
Clé InChI |
UWYHHRSGRPCZCT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC(CC(=O)O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


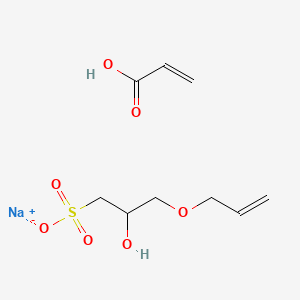
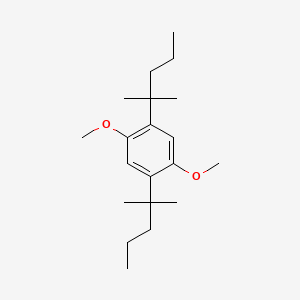
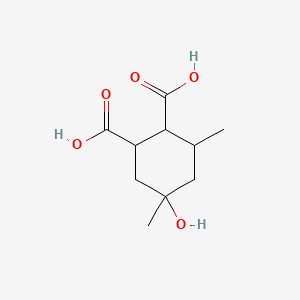

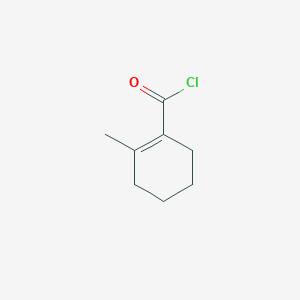

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
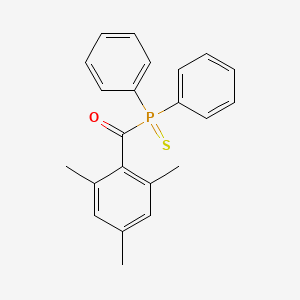

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
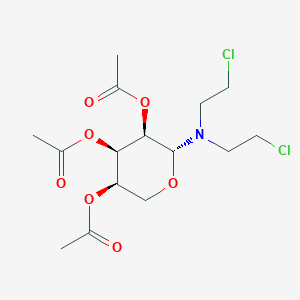
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
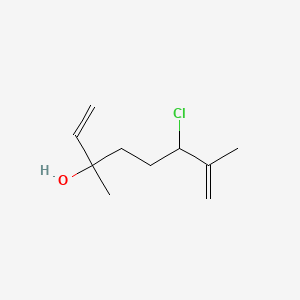
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
